molecular formula C11H12N2 B14794321 3-(Amino(cyclopropyl)methyl)benzonitrile

3-(Amino(cyclopropyl)methyl)benzonitrile

Cat. No.: B14794321
M. Wt: 172.23 g/mol
InChI Key: AHRAEHOXXQRTRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-(Amino(cyclopropyl)methyl)benzonitrile is a chemical compound with the molecular formula C11H12N2 It is characterized by the presence of a cyclopropyl group attached to an amino group, which is further connected to a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(Amino(cyclopropyl)methyl)benzonitrile typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.

    Attachment to Benzonitrile: The final step involves the coupling of the cyclopropylamine with a benzonitrile derivative under suitable conditions, such as the use of a base and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of (S)-3-(Amino(cyclopropyl)methyl)benzonitrile may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This can include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(Amino(cyclopropyl)methyl)benzonitrile undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzonitrile moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted benzonitrile derivatives.

Scientific Research Applications

(S)-3-(Amino(cyclopropyl)methyl)benzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-3-(Amino(cyclopropyl)methyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can induce strain in the molecular structure, affecting its binding affinity and reactivity. The amino group can participate in hydrogen bonding and electrostatic interactions, while the benzonitrile moiety can engage in π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

    ®-3-(Amino(cyclopropyl)methyl)benzonitrile: The enantiomer of the compound with different stereochemistry.

    3-(Amino(cyclopropyl)methyl)benzonitrile: Without specific stereochemistry.

    3-(Aminomethyl)benzonitrile: Lacks the cyclopropyl group.

Uniqueness

(S)-3-(Amino(cyclopropyl)methyl)benzonitrile is unique due to its specific stereochemistry, which can influence its biological activity and chemical reactivity. The presence of the cyclopropyl group adds strain and rigidity to the molecule, potentially enhancing its binding interactions and stability.

Properties

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

3-[amino(cyclopropyl)methyl]benzonitrile

InChI

InChI=1S/C11H12N2/c12-7-8-2-1-3-10(6-8)11(13)9-4-5-9/h1-3,6,9,11H,4-5,13H2

InChI Key

AHRAEHOXXQRTRW-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C2=CC=CC(=C2)C#N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.